molecular formula C16H19F3N2O2 B12075987 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide

1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B12075987
M. Wt: 328.33 g/mol
InChI Key: IMGJGUBNAHQRNE-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a dimethylamide group at the nitrogen atom and a 2-formyl-5-(trifluoromethyl)phenyl moiety at the 1-position. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the formyl (CHO) group provides a reactive site for further derivatization. Its molecular weight, as inferred from a related precursor (tert-butyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate), is approximately 358 g/mol based on LCMS data .

Properties

Molecular Formula

C16H19F3N2O2

Molecular Weight

328.33 g/mol

IUPAC Name

1-[2-formyl-5-(trifluoromethyl)phenyl]-N,N-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C16H19F3N2O2/c1-20(2)15(23)11-5-7-21(8-6-11)14-9-13(16(17,18)19)4-3-12(14)10-22/h3-4,9-11H,5-8H2,1-2H3

InChI Key

IMGJGUBNAHQRNE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling: The final step involves coupling the formylated and trifluoromethylated intermediates with N,N-dimethylpiperidine-4-carboxamide under suitable conditions, often using catalysts like palladium.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural stability and contributes to the overall binding conformation.

Comparison with Similar Compounds

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide

  • Structural Differences :
    • The phenyl ring at the 1-position of the piperidine is substituted with a sulfonyl (SO₂) group, 2-methoxy, and 5-methyl groups instead of formyl and CF₃.
    • The trifluoromethyl group is retained but positioned on a secondary phenyl ring attached to the carboxamide nitrogen.
  • The methoxy and methyl substituents may reduce steric hindrance but could diminish reactivity compared to the formyl group .

Furo[2,3-b]pyridine Derivatives

Examples from and include:

  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
  • Core Structure :
    • These compounds feature a furopyridine core instead of a piperidine-carboxamide scaffold. The aromatic furopyridine system may enhance π-π stacking interactions in biological targets.
  • Substituent Analysis :
    • The 4-fluorophenyl and trifluoroethyl groups parallel the CF₃ group in the target compound, suggesting shared design principles for metabolic stability and target affinity.
    • The use of cyclopropane-derived carbamoyl groups introduces conformational rigidity, which is absent in the more flexible piperidine-carboxamide structure .

Key Physicochemical Properties

Property Target Compound Sulfonyl-Piperidine Analog () Furopyridine Derivatives (–5)
Core Structure Piperidine-4-carboxamide Piperidine-4-carboxamide Furo[2,3-b]pyridine
Key Substituents CHO, CF₃, dimethylamide SO₂, OCH₃, CH₃, CF₃ CF₃, F, cyclopropane-carbamoyl
Molecular Weight (g/mol) ~358 (precursor) Not reported ~450–500 (estimated)
Reactive Groups Formyl (CHO) Sulfonyl (SO₂) Carbamoyl, amino

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